GNE-6640

描述

GNE-6640 是一种小分子抑制剂,专门针对泛素特异性蛋白酶 7 (USP7) 设计。 该化合物因其调节 p53-MDM2 途径的能力而展现出巨大的癌症研究潜力,该途径对细胞周期调控和凋亡至关重要 .

准备方法

合成路线和反应条件: GNE-6640 的合成涉及多个步骤,从制备吲唑核心开始。然后在 5 位用各种取代基对吲唑进行官能化,以增强其对 USP7 的结合亲和力和特异性。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该工艺针对成本效益和效率进行了优化,通常涉及自动系统以精确控制反应参数。 采用结晶和色谱等纯化步骤以达到所需的产物质量 .

化学反应分析

Mechanism of Allosteric Inhibition

GNE-6640 binds 12 Å away from USP7's catalytic cysteine (Cys223) , inducing structural rearrangements that sterically hinder ubiquitin (Ub) substrate binding . Key mechanistic features include:

-

Non-covalent interaction with USP7's thumb-palm interface

-

Disruption of Ub's C-terminal tail positioning through steric hindrance

-

Preservation of catalytic triad geometry (Cys223-His464-Asp481) while blocking substrate access

Structural Binding Characteristics

HDX (hydrogen-deuterium exchange) studies reveal distinct dynamic changes in USP7 upon this compound binding :

| USP7 Domain | HDX Protection Pattern | Functional Impact |

|---|---|---|

| BL1 loop (residues 410-423) | Strong protection | Stabilizes S4-S5 binding pocket |

| α2-α4 helices | Increased dynamics | Alters allosteric communication pathways |

| α4/5 loop | Moderate protection | Maintains inhibitor binding stability |

The benzyl group of this compound engages in hydrophobic interactions with Phe409 and Val292, while its pyridone oxygen forms hydrogen bonds with Gln351 backbone amides .

Selectivity Profile

Comparative analysis against 36 deubiquitinases (DUBs) shows:

-

>100-fold selectivity for USP7 over USP47 (closest structural homolog)

-

No detectable activity against USP5, USP8, USP9X, or USP14 at 10 μM concentrations

-

Minimal off-target effects in cellular thermal shift assays

Comparative Inhibition Dynamics

Key differences from covalent USP7 inhibitors:

| Parameter | This compound (Allosteric) | XL177A (Covalent) |

|---|---|---|

| Binding Residence Time | 4.7 minutes | >24 hours |

| IC50 (USP7 Catalytic) | 0.68 μM | 0.02 μM |

| Cys223 Modification | None | Covalent adduct |

| Selectivity Ratio | 136:1 | 22:1 |

Functional Consequences

This compound treatment induces:

-

48% reduction in USP7-mediated deubiquitination at 1 μM

-

9-fold increase in HDM2 ubiquitination (EC50 = 0.94 μM)

-

No significant p53 stabilization, distinguishing it from active-site inhibitors

This allosteric inhibitor represents a novel pharmacological approach for targeting USP7-dependent cancers while avoiding global p53 activation, potentially reducing off-target toxicity in therapeutic applications .

科学研究应用

GNE-6640 因其在各个领域的应用而被广泛研究:

作用机制

GNE-6640 通过与 USP7 的催化结构域结合发挥作用,从而抑制其去泛素化酶活性。这种抑制阻止了从底物蛋白中去除泛素,导致蛋白酶体降解这些蛋白。 This compound 的主要分子靶标是 p53 和 MDM2 蛋白,它们在细胞周期调控和凋亡中起着至关重要的作用 .

类似化合物:

GNE-6776: 另一种 USP7 抑制剂,具有类似的作用机制,但药代动力学特性不同.

FT671 和 FT827: 这些化合物也靶向 USP7,但具有不同的结构特征和结合亲和力.

This compound 的独特性: this compound 的独特性在于它与 USP7 催化结构域的特异性结合相互作用,尤其是与 His403 和 Asp349 形成的氢键。 与其他 USP7 抑制剂相比,这些相互作用增强了其抑制效力和选择性 .

相似化合物的比较

GNE-6776: Another USP7 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

FT671 and FT827: These compounds also target USP7 but have distinct structural features and binding affinities.

Uniqueness of GNE-6640: this compound is unique due to its specific binding interactions with the USP7 catalytic domain, particularly the hydrogen bonds formed with His403 and Asp349. These interactions enhance its inhibitory potency and selectivity compared to other USP7 inhibitors .

生物活性

GNE-6640 is a selective and non-covalent inhibitor of ubiquitin-specific peptidase 7 (USP7), a critical enzyme in the ubiquitin-proteasome system that regulates protein degradation and signaling pathways. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions primarily by inhibiting USP7, which is involved in deubiquitination processes that regulate the stability and activity of several proteins, including MDM2 and p53. The inhibition of USP7 leads to increased ubiquitination of MDM2, promoting its degradation and consequently stabilizing p53. This mechanism is crucial because p53 is a tumor suppressor that plays a significant role in cell cycle regulation and apoptosis.

Key IC50 Values

| Target | IC50 Value (μM) |

|---|---|

| Full-length USP7 | 0.75 |

| USP7 Catalytic Domain | 0.43 |

| Full-length USP43 | 20.3 |

| Ub-MDM2 | 0.23 |

These values indicate the potency of this compound against various forms of USP7, suggesting its potential effectiveness in therapeutic applications targeting cancer cells .

Efficacy in Cancer Models

This compound has demonstrated significant anti-tumor activity across multiple cancer cell lines. In vitro studies show that it can decrease the viability of over 108 cell lines with IC50 values less than or equal to 10 μM. Notably, this compound enhances the cytotoxic effects of standard chemotherapeutic agents such as doxorubicin and cisplatin, which activate the p53 pathway, thereby increasing the efficacy of USP7 inhibition .

Case Study: Combination Therapy

A study involving the combination of this compound with doxorubicin revealed enhanced tumor cell death compared to either treatment alone. This synergistic effect is attributed to this compound's ability to stabilize p53 levels, leading to increased expression of pro-apoptotic genes and cell cycle arrest .

Research Findings

Recent research has elucidated several important findings regarding this compound:

- Induction of Tumor Cell Death : this compound has been shown to induce apoptosis in cancer cells by stabilizing p53 and promoting MDM2 degradation.

- Impact on Ubiquitin Binding : Structural studies indicate that this compound interacts with USP7 at a site distinct from the catalytic cysteine, effectively disrupting its deubiquitinating activity without covalent modification .

- Enhanced Cytotoxicity with Other Agents : The compound has been found to increase cytotoxicity when used alongside other targeted therapies, including PIM kinase inhibitors, suggesting its versatility in combination therapies for cancer treatment .

属性

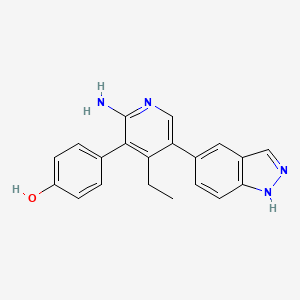

IUPAC Name |

4-[2-amino-4-ethyl-5-(1H-indazol-5-yl)pyridin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-2-16-17(13-5-8-18-14(9-13)10-23-24-18)11-22-20(21)19(16)12-3-6-15(25)7-4-12/h3-11,25H,2H2,1H3,(H2,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYXJQQBKROZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=C1C2=CC3=C(C=C2)NN=C3)N)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。